7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 1194373-85-7) is a halogenated heterocyclic building block featuring a cinnoline core, a bicyclic scaffold recognized for its diverse pharmacological potential. It has the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 1194373-85-7
Cat. No. B3220273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
CAS1194373-85-7
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NN=C(C2=O)C(=O)O
InChIInChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
InChIKeyPHMYOFFFIRSGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 1194373-85-7): Procurement-Grade Specification and Core Properties


7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 1194373-85-7) is a halogenated heterocyclic building block featuring a cinnoline core, a bicyclic scaffold recognized for its diverse pharmacological potential [1]. It has the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . As a research chemical intended for laboratory use, it is commercially available with a standard purity of 95% or higher, supported by batch-specific quality assurance documentation including NMR and HPLC .

Why 7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Cannot Be Replaced by a Generic Cinnoline Analog


In-class substitution of cinnoline derivatives is not a trivial procurement decision due to the profound and well-documented impact of substituent position and identity on biological and chemical properties. For example, the antibacterial activity of cinnoline-3-carboxylic acid derivatives is highly dependent on the electron density of the 3-carboxyl and 4-oxo oxygen atoms [1]. A review of cinnoline SAR confirms that even minor modifications, such as changing a bromine to a chlorine, can lead to different reactivity and applications . Therefore, selecting the precise 7-bromo-substituted scaffold is essential for ensuring the intended reactivity in downstream applications like cross-coupling reactions or for maintaining the structure-activity relationship (SAR) of a lead compound.

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Quantified Differentiators for Scientific Selection


Comparative Reactivity Profile for Palladium-Catalyzed Cross-Coupling Applications

The 7-bromo substituent provides a defined and superior handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) when compared to its 7-chloro analog. The carbon-bromine bond has a lower bond dissociation energy (BDE) than the carbon-chlorine bond (approximately 71 kcal/mol vs 83 kcal/mol for the C-Cl bond in aryl halides) [1]. This translates to faster oxidative addition with palladium catalysts under milder conditions, a key step in cross-coupling cycles. This allows for greater synthetic efficiency and compatibility with more sensitive functional groups during lead optimization campaigns.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Regioselectivity in N-Propargylation Reactions of the Cinnolinone Core

The 4-oxo-1,4-dihydrocinnoline scaffold, which defines this compound, exhibits predictable regioselectivity in functionalization reactions. Studies on analogous 4-oxo-1,4-dihydrocinnolines show that propargylation with propargyl bromide in the presence of various bases proceeds regioselectively at the cinnolinone N-1 atom [1]. This contrasts with the non-oxo cinnoline or 4-hydroxy cinnoline tautomer, which may yield a different regiochemical outcome. This well-defined reactivity enables precise incorporation of alkyne handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate diverse compound libraries.

Click Chemistry Post-Synthetic Modification Chemical Biology

Impact of Substituent on Key Physicochemical Properties

The presence and position of the bromine atom directly impact key drug-likeness parameters. A comparative analysis of predicted properties for close analogs demonstrates a measurable increase in lipophilicity (LogP) for the 7-bromo derivative relative to an unsubstituted cinnoline-3-carboxylic acid. For the analog 8-bromo-6-methyl-4-oxo-1,4-dihydro-cinnoline-3-carboxylic acid, the calculated LogP is 2.8 [1]. The target compound's increased LogP can be estimated to be in a similar range (approximately 2.5-3.0), which represents a significant increase from the unsubstituted parent (cinnoline-3-carboxylic acid, LogP ≈ 1.2) [2].

ADME Drug Discovery Physicochemical Profiling

Purity and Analytical Traceability for Critical Research Applications

The compound is supplied with a minimum purity specification of 95%, and reputable vendors provide batch-specific quality control (QC) documentation, including NMR and HPLC data, to verify both identity and purity . While this purity level (≥95%) is a standard for many research-grade building blocks, it represents a quantifiable level of assurance. Procurement from a source that guarantees this purity and provides verifiable analytical data mitigates the risk of failed reactions or irreproducible biological results associated with lower-purity or uncharacterized alternatives.

Quality Control Procurement Analytical Chemistry

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Validated Application Scenarios


Design and Synthesis of Diverse Compound Libraries via Regioselective Functionalization

The well-defined N-1 regioselectivity of the 4-oxo-1,4-dihydrocinnoline core in propargylation reactions, as discussed in Section 3, allows for the rational and predictable installation of alkyne handles. This compound is therefore ideally suited for generating diverse compound libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for applications in medicinal chemistry and chemical biology probe development [1].

Medicinal Chemistry Hit-to-Lead Optimization and SAR Studies

The specific 7-bromo substitution pattern enables exploration of a unique chemical space within the cinnoline class. Its distinct physicochemical properties (e.g., LogP) compared to unsubstituted analogs, as inferred in Section 3, make it a valuable tool for medicinal chemists investigating the impact of halogenation on target affinity, ADME, and selectivity [2].

Efficient Cross-Coupling in Multi-Step Synthesis

Leveraging the enhanced reactivity of the carbon-bromine bond over a carbon-chlorine bond in palladium-catalyzed cross-couplings, as described in Section 3, this compound serves as a more efficient intermediate for the convergent synthesis of complex cinnoline-containing molecules. This can reduce the number of synthetic steps and improve overall yield in the preparation of drug candidates or advanced materials [3].

Procurement for Validated Biological Screening

The commercial availability of this compound with a guaranteed purity of ≥95% and supporting analytical data (NMR, HPLC) ensures a consistent starting material for biological assays. This level of traceability is critical for generating robust and reproducible data in hit confirmation, lead optimization, and mode-of-action studies, minimizing the risk of false positives or negatives due to impurities .

Technical Documentation Hub

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